2-Oxo-3,5-dihydrobenzimidazole-5-carboxylic acid
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Overview
Description
2-Oxo-3,5-dihydrobenzimidazole-5-carboxylic acid: is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-3,5-dihydrobenzimidazole-5-carboxylic acid can be achieved through the acid-catalyzed rearrangement of 2(3)-aroyl-3(2)-oxo-3,4(1,2)-dihydroquinoxaline-6-carboxylic acids. This method involves the formation of 2-(3-arylquinoxalin-2-yl)-1H-benzimidazole-5(6)-carboxylic acids .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions: 2-Oxo-3,5-dihydrobenzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for modifying the benzimidazole core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions include various substituted benzimidazole derivatives, which can have enhanced biological activities and different physicochemical properties.
Scientific Research Applications
Chemistry: 2-Oxo-3,5-dihydrobenzimidazole-5-carboxylic acid is used as an intermediate in organic synthesis, particularly in the preparation of other heterocyclic compounds .
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential drug candidate for treating various diseases, including cancer and viral infections .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and as a building block for the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-3,5-dihydrobenzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
4-Methyl-2-oxo-2,3-dihydrothiazole-5-carboxylic acid: This compound shares a similar structure but contains a thiazole ring instead of a benzimidazole ring.
2-Methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylic acid phenylamide: Another similar compound with a pyrrole ring.
Uniqueness: 2-Oxo-3,5-dihydrobenzimidazole-5-carboxylic acid is unique due to its specific benzimidazole core, which imparts distinct biological activities and chemical reactivity
Properties
Molecular Formula |
C8H6N2O3 |
---|---|
Molecular Weight |
178.14 g/mol |
IUPAC Name |
2-oxo-3,5-dihydrobenzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C8H6N2O3/c11-7(12)4-1-2-5-6(3-4)10-8(13)9-5/h1-4H,(H,10,13)(H,11,12) |
InChI Key |
PGKMLFMJXFBYCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=O)NC2=CC1C(=O)O |
Origin of Product |
United States |
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